molecular formula C18H16Cl2FNOS B5103998 (E)-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-3-(4-fluorophenyl)prop-2-enamide

(E)-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-3-(4-fluorophenyl)prop-2-enamide

Cat. No.: B5103998
M. Wt: 384.3 g/mol
InChI Key: OREIMEDYGWEGLS-FPYGCLRLSA-N
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Description

(E)-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-3-(4-fluorophenyl)prop-2-enamide is a synthetic organic compound characterized by the presence of dichlorophenyl, fluorophenyl, and prop-2-enamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-3-(4-fluorophenyl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2,4-dichlorobenzyl chloride with thiourea to form 2,4-dichlorophenylmethylthiourea. This intermediate is then reacted with 4-fluorocinnamic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-3-(4-fluorophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the prop-2-enamide group can be reduced to form the corresponding alkane.

    Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated alkane derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-3-(4-fluorophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, providing insights into cellular processes and signaling pathways.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving aberrant protein function.

Industry

In the industrial sector, this compound is used in the development of new materials and coatings. Its chemical properties make it suitable for applications requiring high stability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (E)-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-3-(4-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl 2,4-Dichlorobenzoate
  • 2-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)-1-(2-pyridinyl)-2-propanol

Uniqueness

Compared to similar compounds, (E)-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-3-(4-fluorophenyl)prop-2-enamide stands out due to its unique combination of dichlorophenyl, fluorophenyl, and prop-2-enamide groups

Properties

IUPAC Name

(E)-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-3-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2FNOS/c19-15-5-4-14(17(20)11-15)12-24-10-9-22-18(23)8-3-13-1-6-16(21)7-2-13/h1-8,11H,9-10,12H2,(H,22,23)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREIMEDYGWEGLS-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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